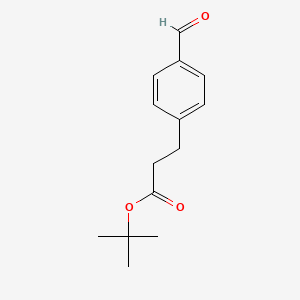

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Descripción general

Descripción

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propionic acid moiety esterified with a tert-butyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Formylphenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.

Reduction: 3-(4-Hydroxymethylphenyl)-propionic acid tert-butyl ester.

Substitution: 3-(4-Nitrophenyl)-propionic acid tert-butyl ester or 3-(4-Halophenyl)-propionic acid tert-butyl ester.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of biologically active compounds. For instance, it is utilized in the synthesis of anti-inflammatory and analgesic agents due to its ability to undergo further reactions that enhance therapeutic efficacy .

Organic Synthesis

Reagent in Esterification Reactions

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can be employed as a reagent for esterification reactions. The tert-butyl group provides steric protection, allowing for selective reactions that can yield various derivatives. This property is particularly useful in synthesizing complex organic molecules where control over functional group transformations is essential .

Deprotection Strategies

The tert-butyl ester can be selectively deprotected under mild conditions using methods such as aqueous phosphoric acid treatment or using radical cation catalysts like magic blue. These methods facilitate the conversion of the ester back into the corresponding carboxylic acid, which can then be utilized in further synthetic pathways .

Case Study 1: Synthesis of Anti-inflammatory Agents

In a study published by Thermo Scientific, this compound was used as an intermediate to synthesize novel anti-inflammatory drugs. The research highlighted the compound's versatility in forming various derivatives that exhibited significant anti-inflammatory activity in vitro.

Case Study 2: Organic Synthesis Techniques

A recent publication discussed the use of this compound in organic synthesis, demonstrating its role in producing complex molecules through selective deprotection and functionalization strategies. The results indicated high yields and purity of the final products, showcasing its effectiveness as a synthetic intermediate .

Mecanismo De Acción

The mechanism of action of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can be hydrolyzed by esterases.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Formylphenyl)-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

3-(4-Formylphenyl)-propionic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

3-(4-Formylphenyl)-propionic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.

Uniqueness

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules or in the development of materials with specific properties .

Actividad Biológica

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester, a compound with the molecular formula C14H18O3, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring with a formyl group and a tert-butyl ester moiety. Its structural characteristics contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 250.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that derivatives of propionic acid exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit fatty acid synthase (FAS), a crucial enzyme for tumor cell growth. FAS inhibitors can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in cancer cells. By targeting FAS, the compound disrupts lipid biosynthesis, leading to reduced membrane synthesis and energy production in rapidly dividing tumor cells .

Case Studies

-

Inhibition of Fatty Acid Synthase :

- A study focused on the synthesis of novel β-lactone inhibitors of FAS demonstrated that modifications in the structure could enhance inhibitory potency. The study highlighted that similar compounds could lead to increased apoptosis in tumor cells, suggesting a promising avenue for further research into this compound as a potential antitumor agent .

-

Pharmacokinetics and Metabolism :

- Research into the pharmacokinetics of related compounds has shown rapid absorption and distribution in vivo. For example, after administration, metabolites were detected in various tissues, indicating that similar compounds could exhibit favorable bioavailability profiles . Understanding these parameters is crucial for optimizing therapeutic applications.

Comparative Analysis

A comparative analysis of this compound with other propionic acid derivatives reveals distinct biological activities attributed to structural variations.

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antitumor (FAS inhibitor) | Potential for drug development |

| Orlistat | FAS inhibitor; weight loss agent | Established clinical use |

| Other propionic acid derivatives | Varies; some exhibit anti-inflammatory properties | Diverse applications |

Propiedades

IUPAC Name |

tert-butyl 3-(4-formylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDFDOWBTQTZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.